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Compound of Interest

Compound Name: Americanol A

Cat. No.: B1665962

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic
Resonance (NMR) spectroscopic analysis of Americanol A, a lignan found in the seeds of
Phytolacca americana. The structural elucidation of Americanol A relies heavily on a suite of
one- and two-dimensional NMR experiments. This document outlines the key spectral data,
detailed experimental protocols, and the logical workflows used to assign the complex structure
of this natural product.

Structural and Spectroscopic Overview of
Americanol A

Americanol A possesses a complex dibenzodioxane core with multiple stereocenters and
aromatic systems, making NMR spectroscopy an indispensable tool for its characterization.
The initial structural elucidation and assignment of proton and carbon signals were reported by
Fukuyama et al. (1992). The complete assignment requires a combination of 1D NMR (*H and
13C) and 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single
Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Quantitative NMR Data

The definitive *H and 13C NMR spectral data for Americanol A, including chemical shifts ()
and coupling constants (J), are detailed in the primary literature by Fukuyama et al. (1992).
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Researchers should refer to this publication for the experimentally determined values. The
following tables provide a representative structure for organizing such data.

Table 1: Representative *H NMR Data for Americanol A
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Table 2: Representative 13C NMR Data for Americanol A
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Position Chemical Shift (6, ppm)
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Experimental Protocols

The following are generalized protocols for the NMR experiments required for the structural

elucidation of Americanol A. Instrument-specific parameters should be optimized by the

operator.
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. Sample Preparation

Compound: Americanol A (isolated and purified)

Solvent: Deuterated methanol (CDsOD) or deuterated acetone ((CD3)2CO) are suitable
solvents. The choice of solvent may affect the chemical shifts of labile protons (e.g., hydroxyl

groups).

Concentration: 5-10 mg of Americanol A dissolved in 0.5-0.7 mL of deuterated solvent.

Standard: Tetramethylsilane (TMS) can be used as an internal standard (& = 0.00 ppm).

. TH NMR Spectroscopy

Instrument: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Processing: Fourier transform, phase correction, and baseline correction.

. 3C NMR Spectroscopy

Instrument: 100 MHz or higher, corresponding to the *H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Processing: Fourier transform with exponential multiplication, phase correction, and baseline
correction.

. 2D COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (*H-1H) spin-spin coupling networks.

Pulse Sequence: Standard COSY-45 or COSY-90 pulse sequence.

Spectral Width (F1 and F2): 10-12 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

Processing: 2D Fourier transform, symmetrization (optional).

. 2D HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and carbons (*H-13C).

Pulse Sequence: Standard HSQC with gradient selection.

Spectral Width (F2 - *H): 10-12 ppm.

Spectral Width (F1 - :3C): 160-180 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 16-32.

1J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

Processing: 2D Fourier transform.

. 2D HMBC (Heteronuclear Multiple Bond Correlation)
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» Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (*H-
13C). This is crucial for connecting different spin systems and identifying quaternary carbons.

e Pulse Sequence: Standard HMBC with gradient selection.
e Spectral Width (F2 - 1H): 10-12 ppm.

e Spectral Width (F1 - 13C): 200-220 ppm.

e Number of Increments (F1): 256-512.

» Number of Scans per Increment: 32-64.

e Long-Range Coupling Constant ("J(C,H)): Optimized for an average 2-3 bond C-H coupling
(e.g., 8 Hz).

Processing: 2D Fourier transform.

Visualizations

Experimental Workflow for NMR Analysis of Americanol A
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Caption: Workflow for the NMR-based structural elucidation of Americanol A.
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Logical Relationships in the Structural Elucidation of Americanol A

NMR Data

Structural Interpretation

1H-13C Long-Range

Correlations Establish Connectivity

Across Quaternary Carbons
and Heteroatoms

~N
1H-13C One-Bond Assign Direct \

Correlations H-C A%tachment
\

1H-1H Correlations P~ Define 'H Spin Systems

—

—» Identify C, CH, CHz, CH3>
'H Chemical Shifts — > Igigi?ﬂi{:;? )

& Multiplicities

Final Structure

Americanol A
Structure

Click to download full resolution via product page
Caption: Logical flow from NMR data to the final structure of Americanol A.
 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy

of Americanol A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665962#nmr-spectroscopy-of-americanol-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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